molecular formula C21H17N3O3S B14978205 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14978205
M. Wt: 391.4 g/mol
InChI Key: BWEIIULKZHVKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of the 1,2,4-oxadiazole ring, phenyl group, and thiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the thiophene group can enhance the compound’s electronic properties, making it suitable for applications in materials science and electronics .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H17N3O3S/c25-19(22-13-18-7-4-12-28-18)14-26-17-10-8-16(9-11-17)21-23-20(24-27-21)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,25)

InChI Key

BWEIIULKZHVKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.